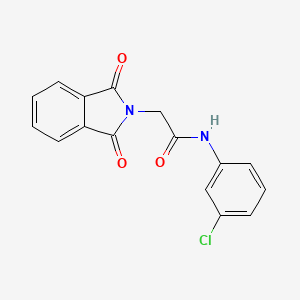

N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide

CAS No.: 34023-98-8

Cat. No.: VC15639614

Molecular Formula: C16H11ClN2O3

Molecular Weight: 314.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34023-98-8 |

|---|---|

| Molecular Formula | C16H11ClN2O3 |

| Molecular Weight | 314.72 g/mol |

| IUPAC Name | N-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |

| Standard InChI | InChI=1S/C16H11ClN2O3/c17-10-4-3-5-11(8-10)18-14(20)9-19-15(21)12-6-1-2-7-13(12)16(19)22/h1-8H,9H2,(H,18,20) |

| Standard InChI Key | SVOGNXVRUUPPQG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=CC=C3)Cl |

Introduction

N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide is a synthetic organic compound that belongs to the class of phthalimide derivatives. This compound features a phthalimide core linked to a 3-chlorophenyl group via an acetamide bridge. Such structures are often explored for their potential applications in medicinal chemistry, including anti-inflammatory, antimicrobial, and anticancer activities.

Synthesis

The synthesis of N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide typically involves the following steps:

-

Preparation of Phthalimide Derivative:

-

Phthalic anhydride reacts with ammonia or primary amines to form the phthalimide core.

-

-

Acetylation:

-

The phthalimide derivative undergoes acetylation using chloroacetyl chloride under basic conditions to introduce the acetamide linkage.

-

-

Substitution Reaction:

-

The final step involves coupling with 3-chloroaniline to attach the 3-chlorophenyl group.

-

These reactions are generally carried out in polar solvents such as ethanol or DMF under controlled temperatures.

Applications and Biological Relevance

Phthalimide derivatives like N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide have been studied for diverse biological activities:

-

Antimicrobial Activity:

-

The presence of the chloro group enhances lipophilicity, which may improve membrane permeability in microbial cells.

-

-

Anti-inflammatory Properties:

-

Compounds with amide linkages are known to interact with inflammatory mediators.

-

-

Potential Anticancer Activity:

-

The rigid phthalimide structure may facilitate binding to specific biological targets such as enzymes or receptors involved in cancer progression.

-

Analytical Characterization

The compound can be characterized using various analytical techniques:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identifies hydrogen and carbon environments. |

| IR Spectroscopy | Detects functional groups (e.g., C=O stretch at ~1700 cm). |

| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |

| X-ray Crystallography | Determines the three-dimensional structure and bond angles. |

Limitations and Future Research

While derivatives like N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide show promise in preliminary studies, further research is needed to:

-

Evaluate their pharmacokinetic properties.

-

Optimize their bioavailability and target specificity.

-

Conduct in vivo studies to confirm therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume